molecular formula C13H12N2O3 B13915253 Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

Cat. No.: B13915253
M. Wt: 244.25 g/mol
InChI Key: AXHCNZKKEXRPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate is a chemical compound with the molecular formula C13H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate typically involves the reaction of 6-methylpyridine-3-carboxylic acid with 2-oxopyridine-1-methanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a stainless steel column packed with a catalyst like Raney nickel can be employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)10-5-6-11(14-8-10)9-15-7-3-2-4-12(15)16/h2-8H,9H2,1H3

InChI Key

AXHCNZKKEXRPSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN2C=CC=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.